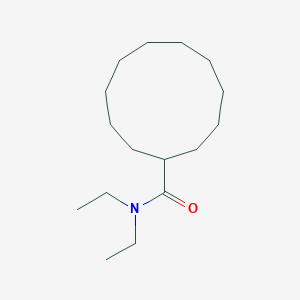

N,N-Diethylcycloundecanecarboxamide

CAS No.: 91424-64-5

Cat. No.: VC20600227

Molecular Formula: C16H31NO

Molecular Weight: 253.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91424-64-5 |

|---|---|

| Molecular Formula | C16H31NO |

| Molecular Weight | 253.42 g/mol |

| IUPAC Name | N,N-diethylcycloundecanecarboxamide |

| Standard InChI | InChI=1S/C16H31NO/c1-3-17(4-2)16(18)15-13-11-9-7-5-6-8-10-12-14-15/h15H,3-14H2,1-2H3 |

| Standard InChI Key | VOGWDSQBBFBUCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)C1CCCCCCCCCC1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N,N-Diethylcycloundecanecarboxamide features a cycloundecane ring—a saturated 11-membered carbon cycle—substituted at one position with a carboxamide group where both nitrogen-bound hydrogens are replaced by ethyl groups. The IUPAC name, N,N-diethylcycloundecanecarboxamide, reflects this substitution pattern . The cycloundecane ring adopts a puckered conformation to alleviate angular strain, a common feature in medium-sized cycloalkanes .

Stereochemical Considerations

While no stereoisomerism is reported for this compound, the cycloundecane ring’s conformational flexibility may lead to multiple low-energy conformers. Computational studies of similar cycloalkanes suggest that chair-like and boat-like conformations are less stable in larger rings, favoring twisted or envelope geometries .

Synthesis and Manufacturing

Classical Synthesis Route

The primary synthesis method involves reacting cycloundecanecarboxylic acid with diethylamine in the presence of a coupling agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . A representative procedure from Al-Jallo et al. (1984) outlines:

-

Activation: Cycloundecanecarboxylic acid is treated with thionyl chloride to form the acyl chloride.

-

Amidation: The acyl chloride reacts with diethylamine in anhydrous dichloromethane, yielding N,N-diethylcycloundecanecarboxamide after purification via column chromatography .

Table 1: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Starting Material | Cycloundecanecarboxylic acid |

| Coupling Agent | Thionyl chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0–25°C (stepwise) |

| Yield | ~90% |

Alternative Methods

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s of 4.3856 predicts high lipid solubility, making it poorly soluble in aqueous media ( for analogous carboxamides) . This property aligns with trends observed in N,N-dimethylcyclohexanecarboxamide () and N,N-dimethylcyclopropanecarboxamide (), where larger hydrocarbon frameworks enhance hydrophobicity .

Table 2: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | |

|---|---|---|---|

| N,N-Diethylcycloundecanecarboxamide | 4.3856 | 253.423 | |

| N,N-Dimethylcyclohexanecarboxamide | 2.4785 | 155.24 | |

| N,N-Dimethylcyclopropanecarboxamide | 1.89 | 113.16 |

Thermal Stability

While specific melting and boiling points are unreported, cycloundecane derivatives generally exhibit thermal stability up to 200°C . The carboxamide group’s hydrogen-bonding capacity may slightly lower decomposition temperatures compared to parent hydrocarbons.

Recent Research and Future Directions

Knowledge Gaps

-

Synthetic Optimization: No studies have explored catalytic amidation or continuous-flow synthesis.

-

Biological Screening: Absence of data on antimicrobial, anticancer, or neurological activity.

-

Environmental Fate: Degradation pathways and ecotoxicology remain uncharacterized.

Emerging Opportunities

-

Supramolecular Chemistry: The cycloundecane ring could template macrocycle formation.

-

Drug Delivery: Lipophilicity may enable use in lipid nanoparticle formulations for hydrophobic APIs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume